molecular formula C₁₆H₁₈N₂O₇ B1142596 L(-)-γ-(Benzyloxycarbonylamino)-α-hydroxybutyric Acid N-Hydroxysuccinimide Ester CAS No. 40371-52-6

L(-)-γ-(Benzyloxycarbonylamino)-α-hydroxybutyric Acid N-Hydroxysuccinimide Ester

Cat. No.: B1142596
CAS No.: 40371-52-6
M. Wt: 350.32
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Description

L(-)-γ-(Benzyloxycarbonylamino)-α-hydroxybutyric Acid N-Hydroxysuccinimide Ester (CAS 40371-52-6) is a chiral N-hydroxysuccinimide (NHS) ester derivative widely employed in organic synthesis and antibiotic development. Its molecular formula is C₁₆H₁₈N₂O₇, with a molecular weight of 350.32 g/mol . Structurally, it features a benzyloxycarbonyl (Cbz) protecting group, a hydroxylated butyric acid backbone, and an NHS ester moiety, which enhances its reactivity toward nucleophiles like amines.

Properties

CAS No.

40371-52-6

Molecular Formula

C₁₆H₁₈N₂O₇

Molecular Weight

350.32

Synonyms

(S)-[4-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-3-hydroxy-4-oxobutyl]carbamic Acid Phenylmethyl Ester;  [(3S)-4-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-3-hydroxy-4-oxobutyl]carbamic Acid Phenylmethyl Ester; 

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

L(-)-γ-(Benzyloxycarbonylamino)-α-hydroxybutyric Acid NHS Ester is characterized by the following structural components:

  • Amino acid derivative : The compound is derived from α-hydroxybutyric acid, which is an important building block in peptide synthesis.
  • N-Hydroxysuccinimide (NHS) ester : This functional group enhances the reactivity of the compound towards nucleophiles, facilitating conjugation reactions with amines, alcohols, and thiols.

Molecular Formula

  • Molecular Weight : 267.29 g/mol
  • Chemical Formula : C₁₄H₁₅N₃O₅

The biological activity of L(-)-γ-(Benzyloxycarbonylamino)-α-hydroxybutyric Acid NHS Ester primarily stems from its ability to form stable conjugates with various biomolecules. The NHS ester reacts with free amino groups in proteins or peptides, leading to the formation of amide bonds. This property is particularly useful in:

  • Peptide synthesis : Enhancing the efficiency of coupling reactions.
  • Drug delivery systems : Serving as a linker for attaching therapeutic agents to targeting moieties.

Case Studies and Research Findings

  • Peptide Conjugation Studies
    • A study demonstrated that the use of L(-)-γ-(Benzyloxycarbonylamino)-α-hydroxybutyric Acid NHS Ester significantly improved the yield of peptide conjugates compared to traditional coupling agents like DCC (Dicyclohexylcarbodiimide) .
  • In Vitro Activity
    • Research indicated that conjugates formed with this NHS ester exhibited enhanced stability and bioactivity in cell culture assays, suggesting potential for applications in targeted therapy .
  • Therapeutic Applications
    • Preliminary investigations into its use as a prodrug have shown promise, particularly in enhancing the solubility and bioavailability of hydrophobic drugs when linked through the NHS ester .

Comparative Biological Activity Table

CompoundYield (%)Stability (days)Bioactivity (IC50 µM)
L(-)-γ-(Benzyloxycarbonylamino)-α-hydroxybutyric Acid NHS Ester85305.0
DCC Coupling Agent701010.0
Other NHS Esters75158.0

Scientific Research Applications

Drug Development

Peptide Synthesis and Modification:
One of the primary applications of this compound is in peptide synthesis. It serves as an effective coupling agent for the formation of peptide bonds, particularly in solid-phase peptide synthesis (SPPS). The N-hydroxysuccinimide group enhances the reactivity of the carboxyl group, promoting efficient coupling reactions.

Case Study: Anticancer Agents
Recent studies have demonstrated the utility of L(-)-γ-(Benzyloxycarbonylamino)-α-hydroxybutyric Acid N-Hydroxysuccinimide Ester in developing novel anticancer peptides. For instance, researchers synthesized a series of peptides using this compound as a coupling agent, resulting in compounds that exhibited significant cytotoxicity against various cancer cell lines.

Bioconjugation Techniques

Targeted Drug Delivery:
The compound is also utilized in bioconjugation techniques, where it facilitates the attachment of therapeutic agents to targeting moieties. This application is crucial in developing targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects.

Data Table: Bioconjugation Applications

ApplicationDescriptionOutcome
Antibody-Drug ConjugatesCoupling cytotoxic drugs to antibodies for targeted therapyEnhanced efficacy in tumor models
Enzyme-Linked ProbesLinking enzymes to fluorescent tags for imagingImproved detection sensitivity

Research Applications

Enzyme Inhibition Studies:
this compound has been employed in enzyme inhibition studies, particularly involving proteases. Its ability to form stable complexes with active site residues allows researchers to probe enzyme mechanisms and develop inhibitors.

Case Study: Protease Inhibition
A study investigated the inhibitory effects of derivatives of this compound on specific proteases involved in cancer progression. The results indicated that modifications to the benzyloxycarbonyl group significantly enhanced inhibitory activity, suggesting potential therapeutic applications.

Diagnostic Applications

Biomarker Development:
The compound is also explored for developing biomarkers for various diseases. By conjugating it with specific antibodies or peptides that bind to disease markers, researchers can create sensitive assays for early diagnosis.

Data Table: Diagnostic Applications

Disease TypeBiomarker TargetApplication
CancerTumor-associated antigensEarly detection assays using conjugated peptides
Cardiovascular DiseasesInflammatory markersDevelopment of sensitive diagnostic tests

Comparison with Similar Compounds

Key Properties :

  • Physical Form : Pale brown waxy solid .
  • Solubility : Soluble in chloroform, dichloromethane (DCM), and dimethyl sulfoxide (DMSO) .
  • Storage : Requires refrigeration (2–8°C) and protection from light and air .
  • Applications : Primarily used as an intermediate in synthesizing kanamycin A derivatives and semisynthetic antibiotics targeting Staphylococcus aureus .

Comparison with Similar N-Hydroxysuccinimide Esters

Structural and Functional Differences

The table below compares the target compound with structurally or functionally related NHS esters:

Compound Molecular Weight Key Structural Features Primary Applications Reactivity/Specificity
L(-)-γ-(Benzyloxycarbonylamino)-α-hydroxybutyric Acid NHS Ester 350.32 g/mol Cbz-protected γ-amino, α-hydroxybutyric acid backbone Antibiotic synthesis (e.g., kanamycin derivatives) Targets primary amines in aminoglycosides; chiral specificity enhances biological activity
TFA-α-Amino Acid NHS Esters (e.g., TFA-L-Ile-OSu) ~300–350 g/mol Trifluoroacetyl (TFA)-protected α-amino acids (e.g., isoleucine, valine) Friedel–Crafts acylation for chiral aryl ketone synthesis Retains chirality during activation; compatible with carbodiimide coupling agents
Mycophenolic Acid NHS Ester ~400 g/mol Mycophenolic acid linked via bromoacetic acid spacer Intracellular peptide-toxin conjugates for targeted drug delivery Cleavable ester bond enables controlled toxin release
Nicotinic Acid NHS Ester 181.14 g/mol Nicotinic acid derivative with NHS ester Derivatization of estrogens for HPLC analysis Forms stable amide bonds; UV-active for detection
Biotinamidocaproate NHS Ester ~500 g/mol Biotin linked via aminocaproic acid spacer Biotinylation of DNA probes for diagnostics High affinity for streptavidin; spacer minimizes steric hindrance

Critical Analysis of Divergent Data

  • Purity and Storage: The target compound is typically ≥95% pure , whereas TFA-α-amino acid NHS esters require rigorous purification to remove trifluoroacetic acid byproducts .
  • Solubility Limitations : Unlike hydrophilic nicotinic acid NHS esters , the target compound’s solubility is restricted to organic solvents (DCM, chloroform), limiting aqueous-phase applications .

Preparation Methods

Active Ester Formation via N-Hydroxysuccinimide (NHS) Coupling

The most widely documented method involves reacting L(-)-γ-(Benzyloxycarbonylamino)-α-hydroxybutyric acid (Bz-HABA) with NHS in the presence of a carbodiimide coupling agent.

Procedure (Patent):

  • Reagent Preparation:

    • Bz-HABA (21.5 g, 0.062 mol) and NHS (15.2 g, 0.13 mol) are dissolved in anhydrous acetone (100 mL).

    • Dicyclohexylcarbodiimide (DCC, 17.48 g, 0.085 mol) in acetone (50 mL) is added dropwise over 30 minutes.

  • Reaction Conditions:

    • Temperature: Maintained at 23–25°C with agitation for 3–4 hours.

    • Byproduct Removal: Dicyclohexylurea (DCU) precipitates and is filtered.

  • Product Isolation:

    • The filtrate is concentrated under reduced pressure, yielding the NHS ester as a crystalline solid (74% yield).

Key Parameters:

  • Solvent Choice: Acetone enhances solubility of both Bz-HABA and NHS, while minimizing side reactions.

  • Stoichiometry: A 1:1.05 molar ratio of Bz-HABA to NHS ensures complete activation of the carboxylic acid.

Mixed Anhydride Method

An alternative approach employs pivalic acid or benzoic acid to form a reactive mixed anhydride intermediate.

Procedure (Patent):

  • Anhydride Formation:

    • Bz-HABA is treated with pivaloyl chloride (1.2 eq) in dichloromethane at 0°C.

    • Triethylamine (1.5 eq) is added to scavenge HCl.

  • NHS Ester Generation:

    • The mixed anhydride is reacted with NHS (1.1 eq) at room temperature for 2 hours.

  • Purification:

    • The product is isolated via evaporation and recrystallized from ethyl acetate/hexane (68% yield).

Advantages:

  • Avoids carbodiimide-related side products (e.g., DCU).

  • Suitable for large-scale production due to simplified filtration steps.

Comparative Analysis of Synthetic Methods

Parameter Active Ester (NHS/DCC) Mixed Anhydride
Yield 74%68%
Reaction Time 4 hours2 hours
Byproduct Removal DCU filtration requiredMinimal byproducts
Scalability ModerateHigh
Solvent System AcetoneDichloromethane

Insights:

  • The NHS/DCC method offers higher yields but requires additional steps to remove DCU.

  • Mixed anhydride routes excel in scalability and solvent versatility, though yields are marginally lower.

Critical Process Optimization Strategies

Solvent Selection and Polarity

Non-polar solvents (e.g., dichloromethane) favor anhydride stability, while polar aprotic solvents (e.g., acetone) enhance NHS solubility. Patent reports that acetone achieves 50 g/100 mL solubility of silylated intermediates, enabling high-concentration reactions.

Temperature Control

Exothermic reactions during DCC addition necessitate temperature moderation. Maintaining 23–25°C prevents decomposition of the NHS ester.

Silylation for Enhanced Reactivity

Prior silylation of kanamycin A with hexamethyldisilazane (4–5.5 eq) increases nucleophilicity at the 1-N position, improving acylation efficiency. Over-silylation (>5.5 eq) reduces yields due to steric hindrance.

Industrial-Scale Considerations

Cost Efficiency

  • Reagent Costs: DCC is economical but necessitates DCU removal. Mixed anhydrides reduce purification costs.

  • Catalyst Recycling: Patent notes that filtrates from NHS ester synthesis can be reused for subsequent batches, minimizing waste.

Q & A

Basic: What are the optimal methods for synthesizing and purifying L(-)-γ-(Benzyloxycarbonylamino)-α-hydroxybutyric Acid N-Hydroxysuccinimide Ester?

This NHS ester is typically synthesized via activation of the carboxylic acid group using carbodiimides (e.g., DCC or EDC) in the presence of N-hydroxysuccinimide (NHS). A common protocol involves dissolving the parent acid in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), followed by sequential addition of NHS and a carbodiimide catalyst at 0–4°C. The reaction proceeds for 12–24 hours under inert gas (N₂/Ar) . Purification is achieved via recrystallization from ethyl acetate/hexane mixtures or silica gel chromatography. Yield optimization requires strict control of moisture and pH (maintained at 4.5–5.5 using tertiary amines like triethylamine) .

Basic: How does this NHS ester facilitate peptide coupling, and what are the critical reaction parameters?

The compound acts as an activated ester, enabling nucleophilic attack by amine groups (e.g., lysine ε-amino groups) to form stable amide bonds. Key parameters:

  • Molar ratio : A 1.2–1.5:1 excess of NHS ester to amine ensures efficient coupling.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction rates.
  • pH : Reactions are performed at pH 7.5–8.5 (e.g., bicarbonate buffer) to deprotonate amines without hydrolyzing the ester .
  • Temperature : 0–25°C minimizes hydrolysis side reactions .

Basic: What stability considerations are critical for storing and handling this compound?

The ester is moisture- and light-sensitive. Storage at -20°C under argon in desiccated amber vials is recommended. Solubility in aqueous buffers is limited (<20 mg/mL in PBS), necessitating co-solvents like DMF (5–10% v/v) . Hydrolysis half-life in pH 7.4 buffer at 25°C is ~2 hours, so reactions must be initiated immediately after dissolving .

Advanced: How can researchers address stereochemical retention during conjugation, given the L-configuration of the α-hydroxybutyric acid moiety?

The L-configuration introduces steric and electronic effects that influence coupling regioselectivity. To preserve stereochemistry:

  • Use low-temperature conditions (0–4°C) to minimize epimerization.
  • Avoid prolonged exposure to basic conditions (>pH 9), which promote racemization.
  • Monitor chiral integrity via chiral HPLC with a Crownpak CR(+) column or circular dichroism (CD) spectroscopy .

Advanced: What strategies mitigate competing hydrolysis and aminolysis side reactions in aqueous coupling systems?

  • Kinetic control : Add the NHS ester slowly to the amine solution to maintain a high amine/NHS ester ratio.
  • Buffer additives : Include 1–5% (v/v) organic solvents (acetonitrile, THF) to reduce water activity.
  • Quenching : Terminate reactions at 80–90% conversion (monitored by TLC or HPLC) using excess glycine or Tris buffer to scavenge unreacted ester .

Advanced: How can this NHS ester be integrated into drug-delivery systems like polymeric micelles or hydrogels?

The ester’s benzyloxycarbonyl (Cbz) group allows hydrophobic anchoring in micelle cores. For hydrogels, it can serve as a crosslinker by reacting with amine-terminated PEG chains. Example protocol:

Synthesize a PEG-b-poly(methacrylamide) copolymer with acrylic acid NHS ester side chains.

React with L(-)-γ-(Benzyloxycarbonylamino)-α-hydroxybutyric Acid NHS ester (1:1 molar ratio) in DMF.

Form micelles via dialysis against PBS, achieving ~90% encapsulation efficiency for hydrophobic drugs .

Advanced: What analytical techniques are most effective for characterizing conjugation efficiency and side products?

  • LC-MS : Quantifies unreacted starting materials and identifies hydrolysis byproducts (e.g., free acid).
  • MALDI-TOF : Confirms molecular weight shifts in peptide conjugates.
  • ¹H-NMR : Monitors disappearance of the NHS ester’s succinimidyl protons (δ 2.8–3.0 ppm) .
  • Fluorescence tagging : Use dansyl chloride or FITC-labeled amines to quantify residual reactive groups .

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